![molecular formula C13H17Cl2NO B5887489 2,6-dichloro-N,N-diisopropylbenzamide](/img/structure/B5887489.png)
2,6-dichloro-N,N-diisopropylbenzamide
Overview
Description
2,6-dichloro-N,N-diisopropylbenzamide, also known as diclofop-methyl, is a widely used herbicide that belongs to the aryloxyphenoxypropionate (AOPP) family. It is used to control various grass weeds in crops such as wheat, rice, and barley. The herbicide is known for its high selectivity towards grass weeds and low toxicity towards non-target species, making it an effective and safe option for weed control.
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of 4,6-dichloro- and 4,6-difluorophthalides, starting from 3,5-dihalo-N,N-diisopropylbenz-amides like 2,6-dichloro-N,N-diisopropylbenzamide, has been explored, highlighting the role of lithiating agents and the formation of kinetically and thermodynamically favored products (Molnár, Simig, & Volk, 2011).
- The molecule has been used in the conversion process to N,N-diisopropylamino-2-carboxy-4-hydroxyl-3,4-dihydronapthalenes via several chemical reactions, involving the intermediacy of a novel 2-azaisobenofuran (Beak & Chen, 1983).
Chemical Properties and Reactions
- Studies on the interaction of the compound with highly electrophilic borane B(C6F5)3 have been conducted, revealing insights into the basicity order and solution and solid-state structures (Parks, Piers, Parvez, Atencio, & Zaworotko, 1998).
- Investigation of the mechanism of proton transfers in directed lithiations of N,N-diisopropylbenzamide provided insights into the two-step mechanism of complexation and hydrogen transfer (Anderson & Faibish, 1999).
Catalysis and Material Science
- The compound has been studied in the context of hydrosilative amide reduction catalyzed by transition metal complexes, contributing to an understanding of how various metals and ligands influence this process (Macaulay, Ogawa, McDonald, Sydora, Stradiotto, & Turculet, 2019).
- In the field of environmental science, its derivatives have been used in studying the photocatalytic degradation of compounds like propyzamide, an important aspect in the context of pollution control and environmental remediation (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
properties
IUPAC Name |
2,6-dichloro-N,N-di(propan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)12-10(14)6-5-7-11(12)15/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPBNBWEHNOIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N,N-di(propan-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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